

3-Bromo-2,6-dimethylpyridine structural information and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2,6-dimethylpyridine

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An In-depth Technical Guide to 3-Bromo-2,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive structural, physicochemical, and safety information for **3-Bromo-2,6-dimethylpyridine**, a key heterocyclic intermediate in organic synthesis. The data is presented for easy reference, alongside a generalized experimental workflow for its application in common cross-coupling reactions.

Structural Information and IUPAC Name

The internationally recognized IUPAC name for this compound is **3-bromo-2,6-dimethylpyridine**.^[1] It is also commonly known as 3-Bromo-2,6-lutidine.^[1]

- Chemical Structure:

(A 2D representation of the molecular structure)

Physicochemical and Safety Data

The key quantitative properties and safety classifications for **3-Bromo-2,6-dimethylpyridine** are summarized in the table below for efficient comparison and reference.

Property	Value	Reference(s)
IUPAC Name	3-bromo-2,6-dimethylpyridine	[1]
CAS Number	3430-31-7	[1]
Molecular Formula	C ₇ H ₈ BrN	[1]
Molecular Weight	186.05 g/mol	[1]
Appearance	Clear, colorless liquid	[2]
Density	1.431 g/mL at 25 °C	
Boiling Point	56-58 °C at 2 mmHg	[2]
Flash Point	86 °C (188.1 °F)	[2]
Refractive Index	n _{20/D} 1.552	
SMILES	CC1=NC(=C(C=C1)Br)C	[1]
InChI Key	TUJVGHCSNXCAFE- UHFFFAOYSA-N	[1]
GHS Hazard Statements	H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)	[1]
GHS Precautionary Codes	P261, P264, P280, P302+P352, P305+P351+P338	

Experimental Protocols

a) General Synthesis via Bromination of 2,6-Dimethylpyridine

The synthesis of **3-Bromo-2,6-dimethylpyridine** is typically achieved through the direct bromination of its precursor, 2,6-dimethylpyridine (also known as 2,6-lutidine).[\[2\]](#) While various specific reagents and conditions can be employed, a general procedure involves the controlled addition of a brominating agent to a solution of 2,6-dimethylpyridine, often in the presence of an

acid or catalyst to facilitate the electrophilic aromatic substitution. The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to neutralize any remaining acid and remove byproducts. The crude product is then purified, commonly through vacuum distillation, to yield the final clear, colorless liquid.^[2]

b) Application in Suzuki-Miyaura Cross-Coupling Reactions

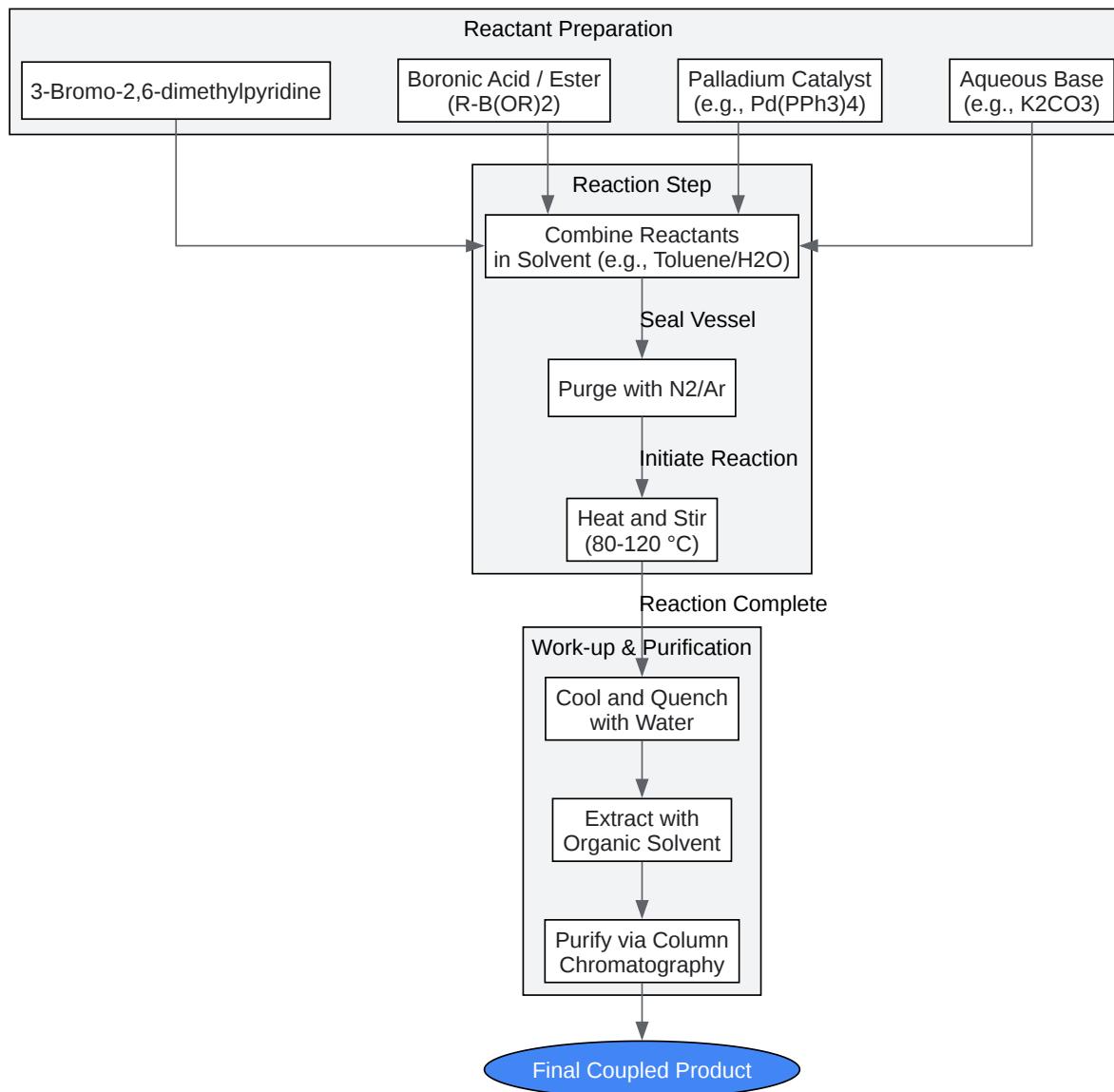
3-Bromo-2,6-dimethylpyridine serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.^[2] This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of organic groups.

Generalized Protocol:

- **Reaction Setup:** A reaction vessel is charged with **3-Bromo-2,6-dimethylpyridine**, a boronic acid or boronate ester derivative, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$), and a suitable base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4).
- **Solvent Addition:** An appropriate solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added to the vessel.
- **Inert Atmosphere:** The vessel is sealed, and the atmosphere is rendered inert by purging with nitrogen or argon.
- **Heating:** The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the reaction is complete (as monitored by GC or LC-MS).
- **Work-up and Purification:** After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to isolate the desired coupled product.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction utilizing **3-Bromo-2,6-dimethylpyridine** as a key reactant.



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

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References

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- To cite this document: BenchChem. [3-Bromo-2,6-dimethylpyridine structural information and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180948#3-bromo-2-6-dimethylpyridine-structural-information-and-iupac-name]

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